![molecular formula C13H18O B13950370 1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene CAS No. 768392-53-6](/img/structure/B13950370.png)
1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
1-Methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group directs incoming electrophiles to the ortho and para positions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic attack, facilitating reactions at the ortho and para positions . This activation is crucial for its reactivity and subsequent transformations in various chemical processes.
Comparación Con Compuestos Similares
1-Methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene can be compared with other substituted benzenes such as:
1-Methoxy-4-nitrobenzene: This compound has a nitro group instead of the 3-methylpent-1-en-3-yl group, leading to different reactivity and applications.
1-Methoxy-4-methylbenzene:
Propiedades
Número CAS |
768392-53-6 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene |
InChI |
InChI=1S/C13H18O/c1-5-13(3,6-2)11-7-9-12(14-4)10-8-11/h5,7-10H,1,6H2,2-4H3/t13-/m0/s1 |
Clave InChI |
CFRNJKSINSPNGV-ZDUSSCGKSA-N |
SMILES isomérico |
CC[C@](C)(C=C)C1=CC=C(C=C1)OC |
SMILES canónico |
CCC(C)(C=C)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


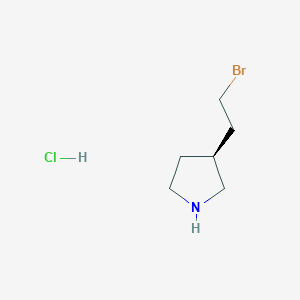
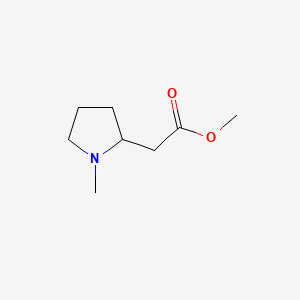
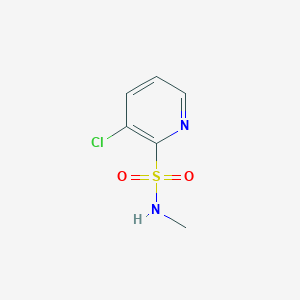
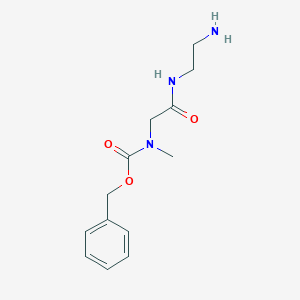
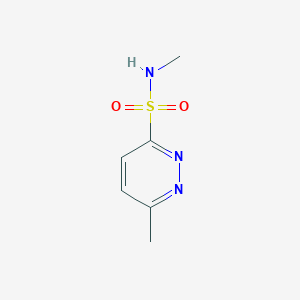
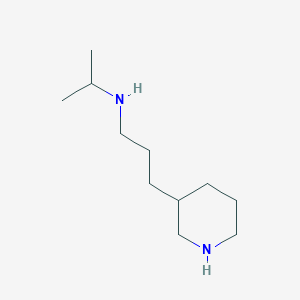
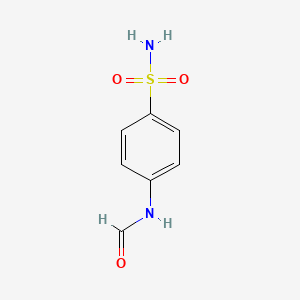
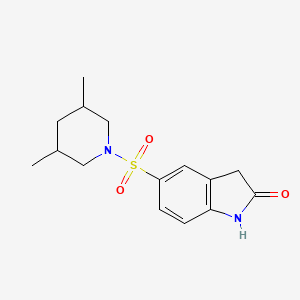
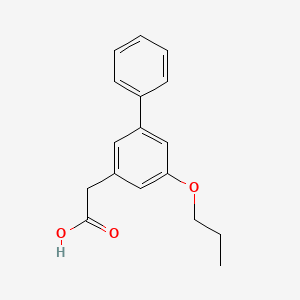
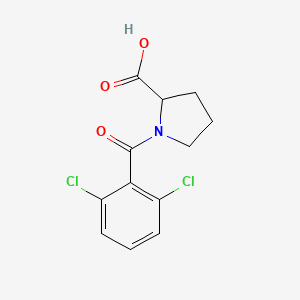
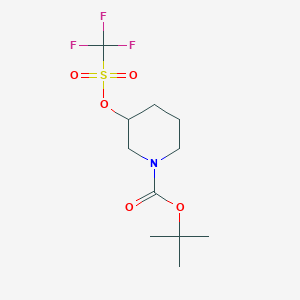
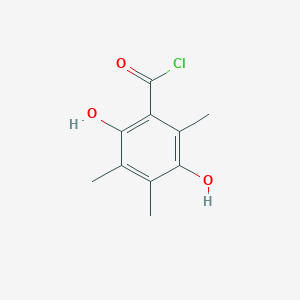
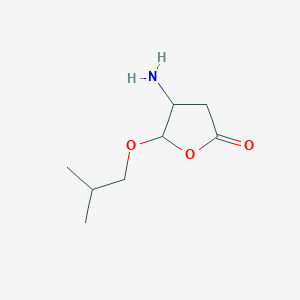
![8-Benzyl-2-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13950378.png)
